

toxicological comparison of cinnamyl formate and related compounds

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Compound of Interest

Compound Name: Cinnamyl formate

Cat. No.: B3369455

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An Objective Comparison of the Toxicological Profiles of **Cinnamyl Formate** and Related Cinnamic Compounds

This guide provides a detailed toxicological comparison of **cinnamyl formate** and its structurally and metabolically related compounds: cinnamyl alcohol, cinnamic acid, and cinnamaldehyde. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed safety and risk assessments. The data presented is compiled from various toxicological studies and regulatory assessments.

Comparative Toxicological Data

The toxicological profiles of these compounds vary, largely influenced by their functional groups. Cinnamaldehyde is generally the most reactive, exhibiting the highest potential for skin sensitization and in vitro genotoxicity. Cinnamic acid and cinnamyl alcohol show intermediate and low reactivity, respectively. **Cinnamyl formate's** toxicity profile is often evaluated through read-across to structurally similar esters like cinnamyl acetate.

Table 1: Acute Toxicity Data

This table summarizes the median lethal dose (LD50) values, a measure of acute toxicity. Lower LD50 values indicate higher toxicity.

Compound	CAS Number	Oral LD50 (Rat)	Dermal LD50 (Rabbit)
Cinnamyl Formate	104-65-4	2900 mg/kg[1][2]	Not Determined
Cinnamyl Alcohol	104-54-1	2000 mg/kg	>5000 mg/kg
Cinnamic Acid	140-10-3	2500 mg/kg[3][4][5]	>5000 mg/kg[3]
Cinnamaldehyde	104-55-2	2220 mg/kg[6]	620 mg/kg

Table 2: Skin Sensitization Potential

Skin sensitization is an allergic reaction resulting from skin contact. The potential of these compounds to act as skin sensitizers is a key differentiator.

Compound	Skin Sensitization Potential	Remarks
Cinnamyl Formate	Not considered a sensitizer	Based on read-across from cinnamyl acetate and human data showing no sensitization from a 4% solution.[2][7]
Cinnamyl Alcohol	Weak sensitizer[8]	Considered a "prohaptens," requiring metabolic activation to cinnamaldehyde to become a sensitizer.[9][10][11] However, some evidence suggests it can be a sensitizer on its own.[9]
Cinnamic Acid	Low to no potential	Generally not considered a skin sensitizer, though it can cause slight skin irritation.[3][12][13]
Cinnamaldehyde	Moderate to Strong sensitizer[14][15]	The α,β -unsaturated aldehyde group is highly reactive with skin proteins, initiating the sensitization response.[16]

Table 3: Genotoxicity Profile

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell. A compound's genotoxic potential is a critical endpoint in safety assessment.

Compound	In Vitro Ames Test	In Vitro Mammalian Cells	In Vivo Studies	Overall Assessment
Cinnamyl Formate	No data	Positive in BlueScreen assay (without S9)	No data	Not expected to be genotoxic (based on read-across).[7]
Cinnamyl Alcohol	Negative	Mixed results; evidence of chromosomal aberrations.[17]	Negative	Not considered genotoxic in vivo. [17]
Cinnamic Acid	Negative[4]	Positive in some assays (e.g., micronucleus test).[3][18][19]	Not available	Not considered genotoxic in vivo. [3]
Cinnamaldehyde	Mixed (Positive in TA100)[17]	Positive for chromosomal aberrations and sister chromatid exchange.[17]	Negative	Not considered to have genotoxic potential in vivo. [17][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are outlines for two key assays used to evaluate the compounds discussed.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess a substance's potential to induce gene mutations in bacteria.

- **Test Strains:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used, which are sensitive to different types of mutagens.

- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.
- **Procedure:** The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium. The medium lacks an essential amino acid (e.g., histidine for *Salmonella*) that the bacterial strains cannot synthesize.
- **Incubation:** Plates are incubated for 48-72 hours at 37°C.
- **Evaluation:** A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.

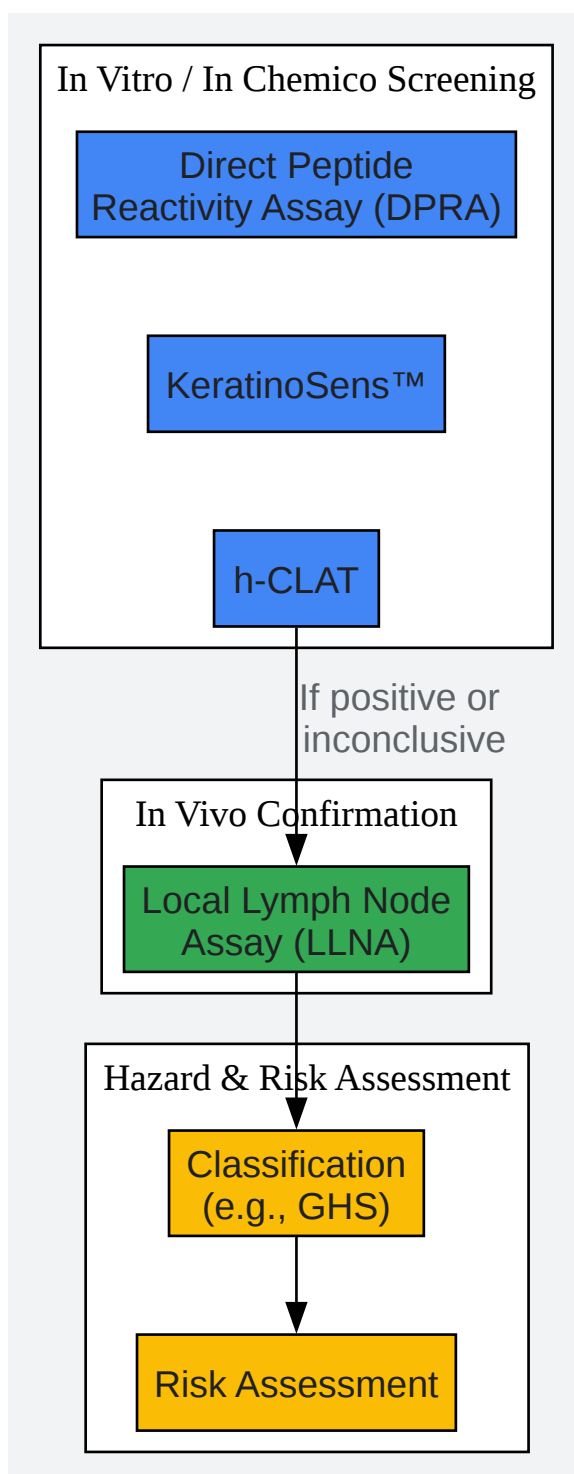
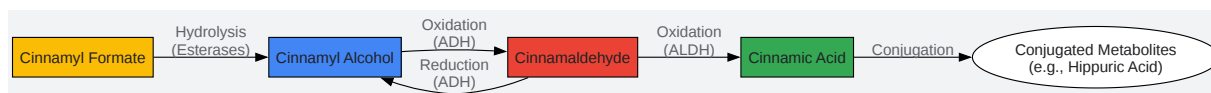
- **Test Animals:** Typically, female CBA/J or BALB/c mice are used.
- **Procedure:** The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days. A vehicle control and a positive control group are included.
- **Proliferation Measurement:** On day 5, a solution of ^3H -methyl thymidine (or an alternative label) is injected intravenously. This radiolabel is incorporated into the DNA of proliferating cells.
- **Sample Collection:** Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
- **Evaluation:** The lymph nodes are processed to prepare a single-cell suspension, and the incorporation of the radiolabel is measured using a scintillation counter. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .

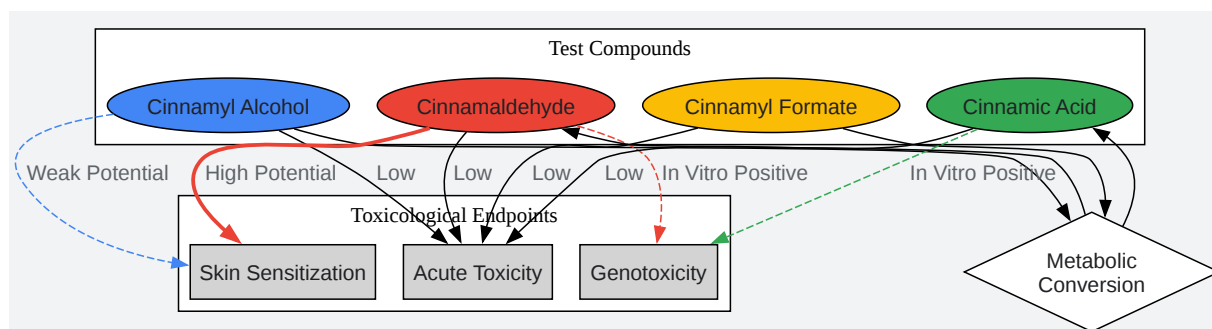
Visualizations

Diagrams created using Graphviz are provided below to illustrate key pathways and workflows.

Metabolic Pathways

The biotransformation of these cinnamyl compounds is interconnected. **Cinnamyl formate** is first hydrolyzed to cinnamyl alcohol, which can then be oxidized to cinnamaldehyde and further to cinnamic acid.





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References

1. femaflavor.org [femaflavor.org]
2. cinnamyl formate, 104-65-4 [thegoodscentcompany.com]
3. industrialchemicals.gov.au [industrialchemicals.gov.au]
4. trans-Cinnamic acid - Safety Data Sheet [chemicalbook.com]
5. axxence.de [axxence.de]
6. oxfordlabfinechem.com [oxfordlabfinechem.com]
7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
8. Cinnamyl Alcohol Ingredient Allergy Safety Information [skinsafeproducts.com]
9. pubs.acs.org [pubs.acs.org]
10. Human skin absorption and metabolism of the contact allergens, cinnamic aldehyde, and cinnamic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Skin sensitization to cinnamic alcohol: the role of skin metabolism. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 12. chemicalbull.com [chemicalbull.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Allergic potential & molecular mechanism of skin sensitization of cinnamaldehyde under environmental UVB exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cinnamaldehyde, 104-55-2 [thegoodscentcompany.com]
- 16. Mechanism of cinnamaldehyde sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cot.food.gov.uk [cot.food.gov.uk]
- 18. researchgate.net [researchgate.net]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. researchgate.net [researchgate.net]
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